Solifenacin succinate
CAS No.: 242478-38-2
Cat. No.: VC20751623
Molecular Formula: C27H32N2O6
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 242478-38-2 |
---|---|
Molecular Formula | C27H32N2O6 |
Molecular Weight | 480.6 g/mol |
IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
Standard InChI | InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1 |
Standard InChI Key | RXZMMZZRUPYENV-GYFCLUQUSA-N |
Isomeric SMILES | C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
SMILES | C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Canonical SMILES | C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Properties and Pharmacological Classification
Solifenacin succinate (also known by the brand name Vesicare) is a quaternary ammonium compound that functions as a competitive cholinergic receptor antagonist with selectivity for the M3 receptor subtype. The compound has a molecular weight of 480.55 and is formulated as a succinate salt to enhance its solubility and stability in aqueous environments . While predominantly targeting M3 receptors, research indicates it also acts as an antagonist against the other four muscarinic acetylcholine receptor subtypes, albeit with lower affinity .
The compound's selective antagonism of muscarinic receptors, particularly M3 receptors, forms the foundation of its therapeutic efficacy. These receptors play a critical role in mediating smooth muscle contraction in various tissues, including the urinary bladder, where their inhibition can help manage symptoms of overactive bladder syndrome. Preclinical models have demonstrated that solifenacin exhibits greater selectivity for muscarinic receptors in the bladder compared to those in the salivary glands, providing a theoretical advantage over other antimuscarinic agents such as oxybutynin and tolterodine .
Mechanism of Action
Solifenacin's primary mechanism involves competitive antagonism at the M3 receptor subtype, which is abundantly expressed in bladder smooth muscle. By blocking these receptors, solifenacin prevents acetylcholine from binding and initiating the signaling cascade that would otherwise lead to bladder contraction . This pharmacological action reduces smooth muscle tone in the bladder, allowing it to retain larger volumes of urine and consequently reducing the frequency of micturition, urgency episodes, and incontinence events .
The binding of acetylcholine to M3 receptors typically activates a G-protein coupled pathway that increases intracellular calcium, ultimately triggering smooth muscle contraction. By interrupting this pathway, solifenacin effectively modulates bladder contractility without completely suppressing the detrusor muscle's function. The compound's long elimination half-life enables 24-hour control of urinary bladder smooth muscle tone with once-daily dosing .
Pharmacokinetic Profile
Solifenacin succinate demonstrates a predictable and favorable pharmacokinetic profile that supports its once-daily dosing regimen. Multiple controlled trials in healthy young men have provided detailed information about its absorption, distribution, metabolism, and elimination characteristics.
Absorption and Distribution
Following oral administration, solifenacin reaches peak plasma concentrations in approximately 3 to 8 hours . This relatively slow absorption contributes to its sustained therapeutic effect. Once in the bloodstream, solifenacin is extensively bound to plasma proteins, with approximately 98% bound primarily to acidic plasma proteins . This high protein binding influences its volume of distribution and may affect drug interactions with other highly protein-bound medications.
Metabolism and Elimination
The elimination half-life of solifenacin ranges from 45 to 68 hours, which is considerably longer than many other antimuscarinic agents . This extended half-life allows for once-daily dosing and provides consistent plasma levels throughout the dosing interval. Excretion occurs predominantly via the renal route, with approximately 69% of the compound and its metabolites eliminated in urine and 23% excreted in feces .
Dose-Dependent Pharmacokinetics
Two controlled trials have examined the single-dose and multiple-dose pharmacokinetics of solifenacin. The single-dose study evaluated doses ranging from 5 to 100 mg, while the multiple-dose study assessed 5, 10, 20, and 30 mg doses . The mean time to maximal concentration in the single-dose study ranged from 3.3 to 4.8 hours, with elimination half-life spanning 40.2 to 57.6 hours . In the multiple-dose study, the time to maximal concentration ranged from 2.9 to 5.8 hours, with elimination half-life between 45.0 and 64.8 hours .
Table 1: Pharmacokinetic Parameters of Solifenacin Succinate
Parameter | Single-Dose Study (5-100 mg) | Multiple-Dose Study (5-30 mg) |
---|---|---|
Time to maximal concentration (h) | 3.3-4.8 | 2.9-5.8 |
Elimination half-life (h) | 40.2-57.6 | 45.0-64.8 |
Protein binding (%) | 98 | 98 |
Primary elimination route | Renal (69%) | Renal (69%) |
Secondary elimination route | Fecal (23%) | Fecal (23%) |
Clinical Efficacy
The therapeutic efficacy of solifenacin succinate has been rigorously evaluated in multiple randomized, double-blind, placebo-controlled clinical trials. These studies have consistently demonstrated significant improvements in overactive bladder symptoms compared to placebo.
Phase 3 Clinical Trial Results
A pivotal phase 3 multicenter, multinational, randomized, double-blind, placebo-controlled trial evaluated the efficacy of solifenacin 5 mg and 10 mg daily doses in patients with overactive bladder symptoms . The primary efficacy endpoint was the change from baseline to study endpoint in the mean number of micturitions per 24 hours. Secondary endpoints included changes in urgency episodes, nocturia episodes, incontinence episodes, and mean voided volume per micturition .
Both the 5 mg and 10 mg doses of solifenacin demonstrated statistically significant reductions in the frequency of micturition compared to placebo. While placebo treatment resulted in a mean reduction of 1.59 micturitions per 24 hours, solifenacin 5 mg produced a 2.37 reduction (p = 0.0018) and solifenacin 10 mg achieved a 2.81 reduction (p = 0.0001) . This dose-dependent response suggests greater efficacy with the higher dose, although both doses were clinically effective.
Impact on Incontinence and Urgency
Incontinence episodes were significantly reduced with both solifenacin doses compared to placebo (5 mg, p = 0.002 and 10 mg, p = 0.016) . This effect was particularly notable for urge incontinence episodes (5 mg, p = 0.014 and 10 mg, p = 0.042) . Remarkably, 50% of patients who reported incontinence at baseline achieved complete continence after treatment with solifenacin . This high rate of complete symptom resolution represents a clinically meaningful outcome for patients.
Episodes of urgency were substantially reduced with solifenacin treatment. The 5 mg dose resulted in a mean reduction of 2.84 episodes (51% decrease, p = 0.003), while the 10 mg dose produced a 2.90 episode reduction (52% decrease, p = 0.002) . These results highlight solifenacin's efficacy in addressing the urgency component of overactive bladder syndrome, which is often the most bothersome symptom for patients.
Parameter | Placebo | Solifenacin 5 mg | Solifenacin 10 mg |
---|---|---|---|
Change in micturitions/24h | -1.59 | -2.37* | -2.81** |
Change in urgency episodes | Not specified | -2.84 (51%)* | -2.90 (52%)** |
Change in nocturia episodes | -0.52 (16.4%) | Not significant | -0.71 (38.5%)* |
Patients achieving continence | Not specified | 50% | 50% |
*p < 0.05 vs. placebo
**p < 0.001 vs. placebo
Drug Interactions
Understanding potential drug interactions is essential for the safe use of solifenacin succinate, particularly given its metabolism by CYP3A4 and its effects on cardiac conduction.
CYP3A4-Mediated Interactions
Solifenacin is primarily metabolized by the hepatic enzyme CYP3A4 . Concomitant administration with CYP3A4 inhibitors, such as ketoconazole, can impair solifenacin metabolism, leading to increased drug concentrations and potential toxicity . This interaction may necessitate dose adjustments or alternative treatment strategies in patients receiving potent CYP3A4 inhibitors.
QT Interval Considerations
As mentioned previously, solifenacin may prolong the QT interval. Co-administration with other medications that affect cardiac conduction requires careful consideration and monitoring. Drugs that also prolong the QT interval, such as certain antibiotics and antipsychotics, may have additive effects when combined with solifenacin, potentially increasing the risk of arrhythmias .
Clinical Applications and Dosing Recommendations
Solifenacin succinate is primarily indicated for the treatment of overactive bladder in adults with symptoms of urge urinary incontinence, urgency, and frequency . The recommended starting dose is typically 5 mg once daily, with the option to increase to 10 mg once daily based on individual response and tolerability.
Evidence Base for Clinical Use
The clinical evidence supporting solifenacin's use comes from four twelve-week, double-blind, randomized, placebo-controlled, parallel group, multicenter clinical trials involving 3,027 patients (1,811 on solifenacin and 1,216 on placebo) . These studies demonstrated significant improvements in urinary frequency, urgency, and incontinence episodes, with approximately 90% of patients completing the 12-week treatment period .
An open-label, long-term extension study (Study 5) followed the initial trials, with 81% of enrolled patients completing an additional 40-week treatment period . This high completion rate suggests good long-term tolerability and sustained efficacy. The study population was predominantly Caucasian (93%) and female (80%), with a mean age of 58 years .
Dosing Considerations for Special Populations
Dose adjustments may be necessary for patients with renal or hepatic impairment, as these conditions can affect the metabolism and elimination of solifenacin. Similarly, elderly patients may require careful monitoring due to potentially increased sensitivity to anticholinergic effects and greater risk of drug interactions due to polypharmacy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume